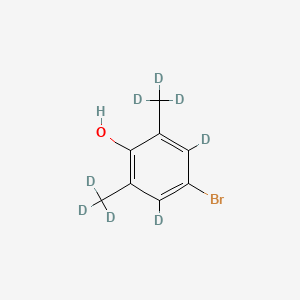

4-Bromo-2,6-dimethylphenol-d8

Description

Properties

IUPAC Name |

4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFYUORUHNMBO-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8: Core Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 4-Bromo-2,6-dimethylphenol-d8. This deuterated analogue of 4-Bromo-2,6-dimethylphenol is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and for studying reaction mechanisms.

Core Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The properties of its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, are provided below for reference and approximation. Isotopic labeling with deuterium (B1214612) typically has a minor effect on bulk physical properties such as melting and boiling points.

| Property | Value (this compound) | Value (4-Bromo-2,6-dimethylphenol) |

| Molecular Formula | C₈HD₈BrO[1] | C₈H₉BrO[2] |

| Molecular Weight | 209.11 g/mol | 201.06 g/mol [2] |

| Appearance | - | Cream or red to brown crystals or powder[3] |

| Melting Point | Not reported | 74-78 °C[3] |

| Boiling Point | Not reported | ~195.33 °C (estimate)[3] |

| Solubility | Not reported | Slightly soluble in water[3] |

| CAS Number | 51756-80-0[4] | 2374-05-2[2] |

| InChI | InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D[1] | InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3[2] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 2,6-dimethylphenol (B121312) followed by regioselective bromination.

Step 1: Deuteration of 2,6-Dimethylphenol

This protocol is based on general methods for the deuteration of phenols.

Materials:

-

2,6-Dimethylphenol

-

Deuterium oxide (D₂O)

-

Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄) or a heterogeneous catalyst (e.g., Platinum on alumina)

-

Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

-

Add a catalytic amount of a suitable acid catalyst.

-

The mixture is heated to reflux and stirred for a prolonged period (e.g., 24-48 hours) to allow for hydrogen-deuterium exchange at the aromatic and methyl positions.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The deuterated product is extracted with a suitable anhydrous organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2,6-dimethylphenol-d9.

Step 2: Bromination of 2,6-Dimethylphenol-d9

This protocol is adapted from general procedures for the regioselective bromination of phenols.

Materials:

-

2,6-Dimethylphenol-d9 (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the 2,6-dimethylphenol-d9 in a suitable anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.

-

Slowly add the NBS solution to the cooled solution of the deuterated phenol (B47542) via a dropping funnel over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.

Analytical Methodologies

The characterization and quantification of this compound typically involve standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling pattern.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the methyl and aromatic protons that have been replaced by deuterium. The phenolic hydroxyl proton signal may also be absent if the sample is dissolved in a deuterated solvent with exchangeable deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for deuterated carbons may appear as multiplets due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analogue.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is introduced into the ion source.

-

Ionization is typically achieved using a standard electron energy of 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which will be 8 mass units higher than the non-deuterated compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed in the molecular ion cluster.

Potential Biological Significance

While no specific signaling pathways involving this compound have been documented, brominated phenols as a class have been reported to exhibit a range of biological activities. These activities are often attributed to their ability to act as antioxidants, antimicrobials, and enzyme inhibitors. The introduction of bromine atoms can enhance the lipophilicity and reactivity of phenolic compounds.

Research on various bromophenols has indicated potential interactions with cellular processes such as:

-

Antioxidant Activity: Phenolic compounds can scavenge free radicals, potentially mitigating oxidative stress.

-

Antimicrobial Effects: Brominated phenols have been shown to inhibit the growth of various bacteria and fungi.

-

Enzyme Inhibition: Certain bromophenols have demonstrated inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes research.

The diagram below illustrates a generalized overview of the potential biological roles of brominated phenols. It is important to note that these are general activities for this class of compounds and have not been specifically demonstrated for 4-Bromo-2,6-dimethylphenol or its deuterated analogue.

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8

CAS Number: 1142096-13-6

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in quantitative mass spectrometry-based analyses. Its near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, allow for precise and accurate quantification of 4-Bromo-2,6-dimethylphenol and related phenolic compounds in complex matrices.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. Properties for the non-deuterated analog (CAS: 2374-05-2) are also provided for comparison, as they are expected to be very similar.

Table 1: Physicochemical Properties

| Property | This compound | 4-Bromo-2,6-dimethylphenol |

| CAS Number | 1142096-13-6 | 2374-05-2 |

| Molecular Formula | C₈HD₈BrO | C₈H₉BrO |

| Molecular Weight | 209.11 g/mol | 201.06 g/mol |

| Appearance | Not specified (likely a solid) | Cream or red to brown crystals or powder |

| Melting Point | Not specified | 74 - 78 °C |

| Boiling Point | Not specified | 195.33 °C (estimated) |

| Solubility | Not specified | Slightly soluble in water |

Table 2: Safety and Hazard Information (for non-deuterated 4-Bromo-2,6-dimethylphenol)

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |

| Causes skin irritation | Skin irritation (Category 2) |

| Causes serious eye irritation | Eye irritation (Category 2) |

| Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |

Note: The safety and hazard information for the deuterated compound is expected to be identical to that of the non-deuterated analog. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this compound.

Experimental Protocols

Synthesis of this compound

Step 1: Deuteration of 2,6-dimethylphenol (B121312) (H/D Exchange)

This step aims to replace the hydrogen atoms on the aromatic ring and the methyl groups with deuterium (B1214612). An acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) is a common method for this transformation.

-

Materials:

-

2,6-dimethylphenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Acid catalyst (e.g., Platinum on carbon (Pt/C) or a strong acid resin like Amberlyst 15)

-

Anhydrous solvent (e.g., deuterated chloroform (B151607) (CDCl₃) for monitoring)

-

-

Procedure:

-

In a sealed reaction vessel, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

-

Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% Pt/C).

-

Heat the mixture under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 100-150 °C) for a prolonged period (24-48 hours) to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and methyl groups.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield 2,6-dimethylphenol-d9.

-

Step 2: Bromination of 2,6-dimethylphenol-d9

This step introduces a bromine atom at the para-position of the deuterated phenol.

-

Materials:

-

2,6-dimethylphenol-d9 (from Step 1)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

-

Procedure:

-

Dissolve the 2,6-dimethylphenol-d9 in the anhydrous solvent in a flask protected from light.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of the brominating agent (e.g., NBS or Br₂) in the same solvent to the reaction mixture with stirring. The amount of brominating agent should be stoichiometric (1 equivalent).

-

Allow the reaction to proceed at 0 °C for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

-

Application as an Internal Standard in GC/MS Analysis of Phenols in Water

This compound is ideally suited as an internal standard for the quantitative analysis of phenols in environmental samples, such as drinking water, by Gas Chromatography-Mass Spectrometry (GC/MS). The following protocol is a general workflow based on EPA Method 528.

-

Materials and Reagents:

-

Water sample

-

This compound (internal standard solution of known concentration)

-

Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)

-

Methanol (B129727) (for SPE conditioning)

-

Dichloromethane (for elution)

-

Anhydrous sodium sulfate

-

GC/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

-

Experimental Protocol:

-

Sample Preparation:

-

Collect a 1-liter water sample.

-

If residual chlorine is present, dechlorinate with sodium sulfite.

-

Acidify the sample to pH < 2 with hydrochloric acid.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Pass the entire water sample through the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the trapped analytes and the internal standard with dichloromethane.

-

Pass the eluate through anhydrous sodium sulfate to remove any residual water.

-

-

Concentration and Analysis:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC/MS system.

-

-

GC/MS Conditions (Typical):

-

Injector: Splitless mode, 250 °C

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 40-60 °C, hold for a few minutes, then ramp to 250-300 °C.

-

Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 50-550 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

-

-

Quantification:

-

Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.

-

Calculate the concentration of the target analytes by comparing the ratio of their peak areas to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes and the internal standard.

-

-

Visualizations

The following diagrams illustrate the proposed synthesis and the analytical workflow.

physical characteristics of 4-Bromo-2,6-dimethylphenol-d8

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2,6-dimethylphenol-d8

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical applications, such as mass spectrometry, for the quantification of its non-labeled counterpart. The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing for clear differentiation in mass-based analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data, experimental context, and workflow visualizations.

Chemical Identity and Physical Properties

This compound is structurally identical to 4-Bromo-2,6-dimethylphenol, with the exception of eight hydrogen atoms being replaced by deuterium isotopes. This substitution is key to its utility in analytical chemistry.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. For properties where specific data for the deuterated form is not available, data for the non-deuterated analog (4-Bromo-2,6-dimethylphenol) is provided for reference and is noted accordingly.

| Property | Value (this compound) | Value (4-Bromo-2,6-dimethylphenol) |

| Molecular Formula | C₈HD₈BrO[1] | C₈H₉BrO[2][3][4] |

| Molecular Weight | 209.11 g/mol [1] | 201.06 g/mol [2][4] |

| CAS Number | 1142096-13-6[1] | 2374-05-2[2][3][4] |

| Appearance | Not Specified | Cream or red to brown crystals or powder[3] |

| Melting Point | Not Specified | 74-78 °C[5][6], 72-81°C[3] |

| Boiling Point | Not Specified | 195.33 °C (estimate)[5] |

| Solubility | Not Specified | Slightly soluble in water[5][7] |

| InChI Key | ZLVFYUORUHNMBO-UHFFFAOYSA-N[6] | ZLVFYUORUHNMBO-UHFFFAOYSA-N[2][3][4] |

Experimental Protocols

The synthesis and characterization of compounds like this compound involve standardized chemical and analytical procedures. Below are representative protocols for its synthesis and characterization.

Synthesis of 4-Bromo-2,6-dimethylphenol

The following protocol describes the synthesis of the non-deuterated analog, 4-Bromo-2,6-dimethylphenol. The synthesis of the d8 variant would follow a similar procedure, starting with the appropriately deuterated precursor (e.g., 2,6-dimethylphenol-d9).

Objective: To synthesize 4-Bromo-2,6-dimethylphenol via electrophilic bromination of 2,6-dimethylphenol (B121312).

Materials:

-

2,6-dimethylphenol (0.25 mmol)

-

Tetrabutylammonium (B224687) bromide (0.50 mmol)

-

Ultrapure water (0.5 mL)

-

Trifluoroacetic acid (0.75 mmol)

-

30% Hydrogen peroxide (0.75 mmol)

-

Saturated aqueous sodium thiosulfate (B1220275)

-

Saturated aqueous sodium bicarbonate

-

Ether

-

Anhydrous sodium sulfate

-

10 mL two-neck flask

-

Reflux condenser

Procedure:

-

To a 10 mL two-neck flask equipped with a reflux condenser, add 2,6-dimethylphenol and tetrabutylammonium bromide.[5]

-

Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[5]

-

Add ultrapure water, trifluoroacetic acid, and 30% hydrogen peroxide to the reaction mixture.[5]

-

Stir the reaction mixture at 25 °C under the argon atmosphere.[5]

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[5]

-

Extract the product with ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

The final product can be analyzed by ¹H NMR to confirm its structure and purity.[5]

Characterization Protocols

1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. For 4-Bromo-2,6-dimethylphenol, the reported range is 74-78 °C.[5][6]

2. Gas Chromatography (GC): Purity is often assessed using Gas Chromatography. A solution of the compound is injected into the GC system. The resulting chromatogram indicates the purity level by the relative area of the main peak. An assay of ≥96.0% is typical for the non-deuterated compound.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This compound serves as a critical analytical tool for researchers. This guide has consolidated its key physical characteristics, provided standardized experimental protocols for its synthesis and analysis, and presented a logical workflow for its production and validation. The provided data and methodologies offer a foundational resource for professionals utilizing this compound in their research and development activities.

References

- 1. This compound (Major) | LGC Standards [lgcstandards.com]

- 2. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 3. 4-Bromo-2,6-dimethylphenol, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 6. 4-Bromo-2,6-xylenol 97 2374-05-2 [sigmaaldrich.com]

- 7. 4-Bromo-2,6-dimethylphenol, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated analog of 4-Bromo-2,6-dimethylphenol. This document details its molecular weight, physicochemical properties, a proposed experimental protocol for its synthesis, and relevant spectroscopic data. The inclusion of a deuterated internal standard is crucial in quantitative analytical methods, such as mass spectrometry-based assays, to improve accuracy and precision.

Core Data Summary

The following table summarizes the key quantitative data for 4-Bromo-2,6-dimethylphenol and its deuterated analog.

| Property | 4-Bromo-2,6-dimethylphenol | This compound |

| Molecular Formula | C₈H₉BrO | C₈HD₈BrO |

| Molecular Weight | 201.06 g/mol [1] | 209.11 g/mol |

| CAS Number | 2374-05-2[1] | 1142096-13-6 |

| Melting Point | 74-78 °C[1][2] | Not available |

| Boiling Point | 195.33 °C (estimate)[3] | Not available |

| Appearance | Light pink-beige to brown crystals or powder[2] | Not available |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 2,6-dimethylphenol (B121312) followed by bromination.

Step 1: Deuteration of 2,6-Dimethylphenol

This proposed method is based on established acid-catalyzed hydrogen-deuterium exchange reactions on phenolic compounds.

Materials:

-

2,6-Dimethylphenol

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium (B1214612) oxide (D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylphenol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl groups.

-

Monitor the reaction progress by ¹H NMR spectroscopy to confirm the disappearance of proton signals.

-

After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable deuterated base (e.g., NaOD).

-

Extract the deuterated product with anhydrous diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-dimethylphenol-d9.

Step 2: Bromination of 2,6-Dimethylphenol-d9

This protocol is adapted from the known procedure for the bromination of 2,6-dimethylphenol.[1]

Materials:

-

2,6-Dimethylphenol-d9 (from Step 1)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Dropping funnel

Procedure:

-

Dissolve the 2,6-dimethylphenol-d9 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to approximately 15 °C.[1]

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate solutions until the bromine color disappears.[1]

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-2,6-dimethylphenol-d8. The synthesis involves a two-step process commencing with the deuteration of 2,6-dimethylphenol (B121312), followed by a regioselective bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step synthetic route. The initial step involves the deuteration of the starting material, 2,6-dimethylphenol, to yield 2,6-dimethylphenol-d8. This is followed by a regioselective bromination at the para-position of the deuterated intermediate to afford the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis, including molecular weights, anticipated yields, and key reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Reagents and Conditions | Anticipated Yield (%) |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | Starting Material | - | - |

| 2,6-Dimethylphenol-d8 | C₈H₂D₈O | 130.21 | 1. Deuteration | D₂O, DCl (catalyst), heat | >95 |

| This compound | C₈HD₈BrO | 209.10 | 2. Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) (CH₃CN), 0 °C to room temperature | ~57 |

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-dimethylphenol-d8 (Deuteration)

This procedure is based on established methods for hydrogen-deuterium exchange in phenols.

Materials:

-

2,6-Dimethylphenol (1.0 eq)

-

Deuterium (B1214612) oxide (D₂O)

-

Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O) (catalytic amount)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol.

-

Add deuterium oxide (D₂O) in a quantity sufficient to dissolve the starting material upon heating.

-

Add a catalytic amount of deuterated hydrochloric acid (DCl).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and methyl groups.

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the solution by the careful addition of a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 2,6-dimethylphenol-d8.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Characterization: The structure of 2,6-dimethylphenol-d8 can be confirmed by:

-

¹H NMR: Absence or significant reduction of signals corresponding to the aromatic and methyl protons.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the deuterated compound (m/z = 130.21).

Step 2: Synthesis of this compound (Bromination)

This protocol is adapted from established methods for the regioselective bromination of phenols. A reported yield for the bromination of non-deuterated 2,6-dimethylphenol is 57%.[1]

Materials:

-

2,6-Dimethylphenol-d8 (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylphenol-d8 in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted NBS.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

Characterization: The final product can be characterized by:

-

¹H NMR: The spectrum is expected to show a singlet for the remaining aromatic proton.

-

¹³C NMR: The spectrum will show signals corresponding to the carbon atoms of the deuterated molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound (m/z = 209.10).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 4-Bromo-2,6-dimethylphenol-d8 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated form of 4-Bromo-2,6-dimethylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its procurement, properties, and potential applications, including relevant experimental protocols and conceptual workflows.

Sourcing and Physicochemical Data

Suppliers and Pricing

This compound is a specialized chemical primarily used in research and development. Several suppliers offer this deuterated compound, though pricing is often available only upon request. The non-deuterated analog, 4-Bromo-2,6-dimethylphenol, is more widely available and its pricing can provide a baseline for estimation.

Table 1: Supplier Information for this compound and its Non-Deuterated Analog

| Compound | Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD) |

| This compound | LGC Standards | TRC-B684177 | >98% | 25 mg, 250 mg | Please Enquire[1] |

| MedChemExpress | HY-W742432 | >98% | - | Please Enquire | |

| Stable-Isotopes.com | SIT-68001 | >98% | - | Please Enquire[2] | |

| 4-Bromo-2,6-dimethylphenol | Thermo Scientific Chemicals | B21669.14 | 99% | 25 g | $35.65 - $68.68[3][4] |

| Fisher Scientific | AAB2166914 | 99% | 25 g, 100 g, 500 g | ~$68.68 (for 25 g)[3] | |

| TCI America | B0627 | >98.0% | 25 g, 250 g | Please Enquire[5] |

Physicochemical and Safety Data

The deuterated and non-deuterated forms of 4-Bromo-2,6-dimethylphenol share similar chemical structures, with the key difference being the substitution of hydrogen atoms with deuterium (B1214612) in the -d8 version. This isotopic labeling is crucial for specific research applications.

Table 2: Physicochemical Properties

| Property | This compound | 4-Bromo-2,6-dimethylphenol |

| CAS Number | 1142096-13-6[1] | 2374-05-2[4][6] |

| Molecular Formula | C₈HD₈BrO[1] | C₈H₉BrO[6] |

| Molecular Weight | 209.11 g/mol [1] | 201.06 g/mol [6] |

| Appearance | - | Cream or red to brown crystals or powder |

| Melting Point | - | 72-81°C[7] |

| Solubility | - | Slightly soluble in water |

| IUPAC Name | 4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol[1] | 4-bromo-2,6-dimethylphenol[6] |

Safety Information (for non-deuterated form):

-

Hazards: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

-

Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a cool, dry place away from oxidizing agents.[8]

Applications in Research and Development

While specific applications for this compound are not extensively documented in public literature, its primary utility lies in its nature as a stable isotope-labeled compound. Deuterated molecules are powerful tools in drug discovery and metabolic research.[1][2] The non-deuterated analog is recognized as a versatile building block in chemical synthesis.[6]

Use of this compound in Metabolic Studies

Deuterated compounds are instrumental in understanding the metabolic fate of drugs.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step (the kinetic isotope effect).[1] This allows researchers to:

-

Trace Metabolic Pathways: The "heavy" deuterium label can be easily detected by mass spectrometry, enabling the tracking of a compound's biotransformation into its metabolites.[1]

-

Identify Metabolites: By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can more easily identify and characterize metabolites.[2]

-

Improve Pharmacokinetic Profiles: Strategic deuteration can block or slow down metabolism at specific sites, potentially improving a drug's half-life and bioavailability.[1]

Below is a conceptual workflow for utilizing a deuterated compound in a typical in vitro metabolic stability assay.

Caption: General experimental workflow for a metabolic stability assay using a deuterated compound.

4-Bromo-2,6-dimethylphenol in Chemical Synthesis

The non-deuterated 4-Bromo-2,6-dimethylphenol is a valuable intermediate in organic synthesis. Its chemical structure offers several reactive sites for modification:

-

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

The hydroxyl group can be functionalized to create ethers and esters.

-

The aromatic ring can undergo further electrophilic substitution.

This versatility makes it a useful starting material for creating more complex molecules, including those with potential applications in materials science (e.g., OLEDs) and medicinal chemistry.[6]

The general class of bromophenols has been investigated for a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[9][10] While data on 4-Bromo-2,6-dimethylphenol itself is limited, its structure suggests it could serve as a scaffold for developing novel therapeutic agents.

The following diagram illustrates a logical workflow for a synthetic chemistry project starting from a substituted phenol (B47542) like 4-Bromo-2,6-dimethylphenol.

Caption: Logical workflow for the synthesis and evaluation of derivatives from a substituted phenol.

Experimental Protocols

General Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Materials:

-

This compound and its non-deuterated analog

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN) with an internal standard

-

96-well plates, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds in DMSO. Dilute with phosphate buffer to the desired starting concentration.

-

Reaction Mixture: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-warm the plate at 37°C.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Seal the plate and vortex, then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. Compare the results of the deuterated and non-deuterated analogs to investigate the kinetic isotope effect.

Representative Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a general method for a Suzuki cross-coupling reaction, a common application for aryl bromides like 4-Bromo-2,6-dimethylphenol.

Materials:

-

4-Bromo-2,6-dimethylphenol

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

-

Reaction vessel, magnetic stirrer, condenser

Procedure:

-

Setup: To a reaction vessel, add 4-Bromo-2,6-dimethylphenol, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst: Add the solvent and the palladium catalyst to the vessel under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (e.g., 90-100°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics, offering a means to trace metabolic pathways and investigate kinetic isotope effects. Its non-deuterated counterpart, 4-Bromo-2,6-dimethylphenol, serves as a versatile building block in synthetic chemistry for the development of novel compounds with potential therapeutic or material science applications. This guide provides a foundational understanding of these compounds to support further research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,6-dimethylphenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. synmr.in [synmr.in]

- 8. 4-Bromo-2,6-dimethylphenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

purity and isotopic enrichment of 4-Bromo-2,6-dimethylphenol-d8

An In-depth Technical Guide on the Purity and Isotopic Enrichment of 4-Bromo-2,6-dimethylphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chemical . This deuterated analog of 4-Bromo-2,6-dimethylphenol is a valuable internal standard for quantitative analysis in various research and development applications, including pharmacokinetic studies and environmental analysis. Accurate characterization of its purity and isotopic distribution is crucial for ensuring the reliability and accuracy of analytical data.

Data Presentation

The are determined using a combination of analytical techniques. The following tables summarize typical quantitative data for this compound.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98.0% | Gas Chromatography (GC) |

| Impurity Profile | Reportable | GC-Mass Spectrometry (GC-MS) |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Deuterium Enrichment | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) |

| Isotopic Distribution | Reportable | Mass Spectrometry (MS) |

Table 3: Representative Isotopic Distribution from Mass Spectrometry

Based on analysis of similar deuterated phenol (B47542) compounds, the following is a representative isotopic distribution for this compound.

| Isotopic Species | Relative Abundance |

| d8 | > 98% |

| d7 | < 2% |

| d6 | < 0.5% |

| d0 (unlabeled) | < 0.1% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Chemical Purity by Gas Chromatography (GC)

This protocol outlines the determination of the chemical purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

a. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless, operated in split mode (e.g., 50:1).

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector Temperature (FID): 300 °C.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy (MS): 70 eV.

-

Scan Range (MS): 40-450 amu.

b. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with high-purity methanol.

-

Further dilute to a final concentration of approximately 100 µg/mL with methanol.

c. Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Acquire the chromatogram and/or mass spectrum.

-

Calculate the area percent of the main peak to determine chemical purity. For GC-MS, identify any impurities based on their mass spectra.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ²H NMR to determine the isotopic enrichment of this compound.

a. Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Solvent: Chloroform-d (CDCl₃) for ¹H NMR; Chloroform for ²H NMR.

-

Temperature: 25 °C.

b. ¹H NMR for Residual Protons:

-

Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the aromatic and methyl positions. The low intensity of these signals relative to any internal standard or solvent impurity peaks is indicative of high deuteration.

c. ²H NMR for Deuterium Abundance:

-

Prepare a sample by dissolving 10-20 mg of this compound in ~0.7 mL of non-deuterated chloroform.

-

Acquire a ²H NMR spectrum.

-

Integrate the signals corresponding to the deuterons at the aromatic and methyl positions. The relative integrals confirm the sites of deuteration.

d. Calculation of Isotopic Enrichment:

Isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding signals in the spectrum of a non-deuterated standard of known concentration.

Determination of Isotopic Distribution by Mass Spectrometry (MS)

This protocol details the use of GC-MS to determine the isotopic distribution of this compound.

a. Instrumentation and Conditions:

-

Use the same GC-MS instrumentation and conditions as described for chemical purity analysis.

b. Analysis:

-

Inject a prepared sample of this compound.

-

Acquire the mass spectrum of the main chromatographic peak.

-

Analyze the molecular ion cluster to determine the relative abundances of the different isotopic species (d8, d7, d6, etc.). The high abundance of the ion corresponding to the fully deuterated molecule confirms the isotopic enrichment.

Visualizations

The following diagrams illustrate the analytical workflows described in this guide.

Caption: Workflow for Chemical Purity Determination.

Caption: Workflow for Isotopic Enrichment and Distribution Analysis.

4-Bromo-2,6-dimethylphenol-d8 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol-d8, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in analytical chemistry, its properties and correct application are crucial for accurate quantification of the unlabeled analyte, 4-Bromo-2,6-dimethylphenol, in various matrices. This document outlines its chemical and physical properties, provides representative analytical data, and details experimental protocols for its use.

Chemical and Physical Properties

This compound is a deuterated form of 4-Bromo-2,6-dimethylphenol, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

| Property | Value |

| Chemical Name | 4-Bromo-2,6-bis(methyl-d3)phenol-3,5-d2 |

| Synonyms | 4-Bromo-2,6-xylenol-d8, 2,6-Dimethyl-4-bromophenol-d8 |

| CAS Number | 1142096-13-6 |

| Unlabeled CAS Number | 2374-05-2[1] |

| Molecular Formula | C₈HD₈BrO |

| Molecular Weight | 209.11 g/mol (approx.) |

| Appearance | Off-White to Pale Yellow Solid |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). |

Analytical Specifications

While a specific Certificate of Analysis for this compound was not publicly available, the following table represents typical data based on a Certificate of Analysis for a closely related deuterated compound, 2,6-Dimethylphenol-d9, from a leading supplier.[2]

| Test | Specification | Representative Results |

| Purity (HPLC) | >95% | 97.22% (at 220 nm) |

| Identity (NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to structure | Conforms |

| Isotopic Purity | Report results | Normalized Intensity: d0 = 0.39%, d1 = 0.00%, d2 = 0.17%, d3 = 0.06%, d4 = 0.18%, d5 = 0.10%, d6 = 1.11%, d7 = 9.45%, d8 = 35.05%, d9 = 53.50% (Example for d9 compound) |

Experimental Protocols

This compound is typically used as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of 4-Bromo-2,6-dimethylphenol. The following are representative protocols.

Sample Preparation for Environmental Water Samples

This protocol outlines a solid-phase extraction (SPE) method suitable for concentrating phenols from aqueous matrices.

-

Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid, such as formic acid.

-

SPE Cartridge Conditioning:

-

Wash an appropriate SPE cartridge (e.g., Oasis HLB) with 5 mL of dichloromethane.

-

Wash with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of acidified deionized water (pH 3).

-

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with 10 mL of a suitable solvent mixture, such as dichloromethane:ethyl acetate (B1210297) (1:1, v/v).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS or a non-polar solvent for GC-MS).

GC-MS Analysis of Phenols (General Method)

This is a general procedure for the analysis of phenols by GC-MS, where this compound would be used as an internal standard.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Spike a known amount of the internal standard stock solution into all calibration standards and unknown samples.

-

Derivatization (optional but often recommended for phenols to improve chromatographic behavior): A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be added to the sample solution. The mixture is then heated (e.g., at 70°C for 30 minutes) to convert the phenolic hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.

-

-

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass-to-charge (m/z) range of 50-500 amu or use selected ion monitoring (SIM) for higher sensitivity.

-

-

Quantification: The concentration of 4-Bromo-2,6-dimethylphenol in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard, such as this compound, in a quantitative analytical method.

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using a deuterated internal standard is based on the chemical identity and mass difference between the analyte and the standard. This relationship is fundamental to Isotope Dilution Mass Spectrometry (IDMS).

Caption: Logical relationship in Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-dimethylphenol-d8

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-dimethylphenol-d8. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document extrapolates solubility trends based on its non-deuterated analog, 4-Bromo-2,6-dimethylphenol, and structurally similar phenolic compounds. Furthermore, detailed experimental protocols for solubility determination and relevant analytical workflows are presented to empower researchers to generate precise data for their specific applications.

Core Topic: Solubility Profile

4-Bromo-2,6-dimethylphenol is a substituted aromatic compound.[1] Its structure, featuring a hydroxyl group on a brominated and methylated benzene (B151609) ring, imparts a degree of polarity. The hydroxyl group allows for hydrogen bonding, which typically enhances solubility in polar solvents.[1] Conversely, the brominated aromatic ring contributes to its lipophilic character, suggesting solubility in non-polar organic solvents.[1] The deuterated analog, this compound, is expected to have nearly identical solubility properties, as deuterium (B1214612) substitution does not significantly alter the intermolecular forces governing solubility.

Data Presentation: Qualitative Solubility in Organic Solvents

While precise quantitative data is not widely published, the following table summarizes the expected qualitative solubility of 4-Bromo-2,6-dimethylphenol in common laboratory solvents. These estimations are based on its physical properties and data from structurally related compounds.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent likely to be an excellent solvent for this compound.[1] |

| Methanol (B129727) | Polar Protic | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, facilitating dissolution.[1][3] |

| Ethanol (B145695) | Polar Protic | Soluble | The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, promoting solubility.[1][4] |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polarity of acetone and its role as a hydrogen bond acceptor suggest good solubility.[1] |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The organic nature of the compound suggests good solubility in this common non-polar solvent.[1] |

| Chloroform | Non-polar | Moderately Soluble | Similar to dichloromethane, some degree of solubility is expected.[1][4] |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity.[1] |

| Ether | Non-polar | Soluble | Generally a good solvent for phenolic compounds.[4] |

| Water | Polar Protic | Slightly Soluble | The hydrophobic nature of the brominated and methylated aromatic ring limits solubility in water.[5][6][7] |

Experimental Protocols

To obtain precise, quantitative solubility data, the following experimental methodologies are recommended.

Protocol 1: Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the solubility of chemical compounds.[8][9][10]

1. Materials and Reagents:

-

This compound (solute)

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. For more effective separation, centrifuge the vial at a controlled temperature.[11]

-

Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic solid particles.

-

Dilution & Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method (HPLC or GC-MS). Determine the concentration of the diluted solution.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of non-volatile compounds like phenols.[12]

1. Instrumentation and Conditions:

-

System: HPLC with a UV-Vis Detector.[12]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: Determined by the UV spectrum, likely around 290-320 nm for nitrophenolic structures.[12]

-

Injection Volume: 20 µL.[12]

-

Column Temperature: 30 °C.[12]

2. Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.[12]

-

Calculate the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Finally, calculate the original solubility by accounting for the dilution factor.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and specificity, particularly when using an internal standard. For phenolic compounds, derivatization is often required to increase volatility and improve peak shape.[13]

1. Sample Preparation and Derivatization:

-

Take a known volume of the diluted, saturated solution and evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add a suitable solvent like dichloromethane.[12]

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

-

Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.[12]

2. Instrumentation and Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Injector Temperature: 250 °C.[12]

-

Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[12]

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Quantification:

-

Construct a calibration curve using derivatized standards.

-

Determine the concentration and calculate the original solubility as described for the HPLC method.

Mandatory Visualization

Deuterated compounds like this compound are frequently used as internal standards in quantitative analysis to correct for variations in sample preparation and instrument response.[14] The following diagram illustrates a typical experimental workflow for the quantification of an analyte using its deuterated analog as an internal standard.

Caption: Workflow for analyte quantification using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. 2,6-Dibromo-4-methylphenol | 2432-14-6 [chemicalbook.com]

- 4. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 5. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 6. 4-Bromo-2,6-dimethylphenol, 99% | Fisher Scientific [fishersci.ca]

- 7. 4-Bromo-2,6-dimethylphenol | 2374-05-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prometheusprotocols.net [prometheusprotocols.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of 4-Bromo-2,6-dimethylphenol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylphenol-d8. The information is intended to ensure the integrity and purity of this isotopically labeled compound for research and development applications.

Overview and Chemical Properties

This compound is the deuterated form of 4-Bromo-2,6-dimethylphenol, a valuable intermediate in chemical synthesis. The incorporation of deuterium (B1214612) isotopes can influence metabolic pathways and reaction kinetics, making it a crucial tool in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1142096-13-6 |

| Molecular Formula | C₈HD₈BrO |

| Molecular Weight | 209.11 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 74-78 °C (for non-deuterated) |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following conditions are recommended based on supplier data and best practices for handling isotopically labeled compounds.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Refrigerated (2-8°C) for short-term use. | ||

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation of the phenolic group. |

| Light | Store in a light-resistant container (e.g., amber vial). | Prevents potential photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes hydrolysis and potential back-exchange of deuterium. |

Stability Profile and Potential Degradation Pathways

Based on the degradation of similar bromophenols, the following pathways can be anticipated:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-type structures.

-

Hydroxylation: Enzymatic or chemical hydroxylation of the aromatic ring can occur, leading to the formation of brominated catechol or hydroquinone (B1673460) derivatives.

-

Debromination: Under certain reductive conditions, the bromine atom could be replaced by a hydrogen (or deuterium) atom.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study and a long-term stability study are recommended.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV/Vis light source.

-

Thermal Degradation (Solid State): Store the solid compound at 60°C.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of degradation.

-

Analyze samples showing significant degradation by LC-MS to identify degradation products.

-

The following diagram illustrates the workflow for the forced degradation study.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Aliquot the solid compound into multiple amber glass vials and seal under an inert atmosphere.

-

Storage Conditions: Store the vials at the recommended long-term (-20°C) and accelerated (e.g., 4°C and 25°C) conditions.

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the sample for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: HPLC-UV analysis to quantify the parent compound and detect any impurities.

-

Isotopic Enrichment: ¹H and ¹³C NMR spectroscopy to confirm the integrity of the deuterium labeling.

-

Summary of Recommendations

To ensure the optimal performance and longevity of this compound in experimental settings, it is imperative to adhere to strict storage and handling protocols.

Table 3: Key Stability and Storage Recommendations

| Parameter | Recommendation |

| Long-Term Storage | -20°C in a tightly sealed, light-resistant container under an inert atmosphere. |

| Short-Term Storage | 2-8°C. |

| Handling | Use in a well-ventilated area, avoiding contact with skin and eyes. Use personal protective equipment. |

| Solutions | Prepare fresh. If short-term storage is necessary, store at 2-8°C in a sealed, light-resistant vial. |

By following these guidelines, researchers can be confident in the stability and purity of this compound for their analytical and synthetic needs.

4-Bromo-2,6-dimethylphenol-d8 safety data sheet (SDS) information

An in-depth review of the safety data associated with 4-Bromo-2,6-dimethylphenol-d8 is presented below. The toxicological and physical properties of deuterated compounds are typically considered equivalent to their non-deuterated counterparts for the purposes of a Safety Data Sheet (SDS). Therefore, this guide references data from the SDS of 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2).

Chemical Identification and Physical Properties

This section outlines the basic identifiers and physical characteristics of the compound.

| Identifier | Value |

| IUPAC Name | 4-bromo-2,6-dimethylphenol[1] |

| Synonyms | 4-Bromo-2,6-xylenol, Phenol, 4-bromo-2,6-dimethyl-[2][3] |

| CAS Number | 2374-05-2[1][2][3] |

| Molecular Formula | C₈H₉BrO[1][4] |

| Molecular Weight | 201.06 g/mol [1][4] |

| Appearance | White to light brown solid, crystals, or powder[2][3][5] |

| Odor | Odorless[2][5] |

| Melting Point | 74.00 - 78.00 °C / 165.2 - 172.4 °F[2][3] |

| Boiling Point | 195.33°C (estimate)[3][4] |

| Solubility | Slightly soluble in water[4][6] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following tables summarize its classification and associated hazard statements.

GHS Hazard Classification

| Classification | Category | Source |

| Acute Toxicity, Oral | Category 4 | |

| Acute Toxicity, Dermal | Category 4 | |

| Acute Toxicity, Inhalation | Category 4 | |

| Skin Corrosion/Irritation | Category 2 | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | [2] |

| Specific target organ toxicity (single exposure) | Category 3 | [2] |

GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H302 | Harmful if swallowed[3][7] | [3][7] |

| H312 | Harmful in contact with skin[3] | [3] |

| H315 | Causes skin irritation[2][7] | [2][7] |

| H319 | Causes serious eye irritation[5] | [5] |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation[3][5] | [3][5] |

| P261 | Avoid breathing dust[3] | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[3] | [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[7] | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...[2][3] | [2][3] |

Toxicological Data

The primary quantitative toxicological data available is for acute toxicity in mice.

| Test | Route | Species | Value | Source |

| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 650 mg/kg[3][4] | [3][4] |

Experimental Protocols

Detailed experimental protocols are not provided in Safety Data Sheets. The toxicological data cited, such as the LD50 value, is typically generated following standardized guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing (General Methodology) The reported LD50 value (Intraperitoneal, Mouse) would have been determined through a standardized acute toxicity study. A typical protocol involves:

-

Animal Model: Use of a specific strain of laboratory mice.

-

Dose Administration: The substance is administered as a single dose via intraperitoneal injection to several groups of animals, with each group receiving a different dose level.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).

Safety and Handling Workflow

The following diagram illustrates the logical workflow for handling 4-Bromo-2,6-dimethylphenol, from hazard recognition to appropriate response actions, based on the SDS information.

Caption: Hazard and Response Workflow for 4-Bromo-2,6-dimethylphenol.

References

- 1. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Bromo-2,6-dimethylphenol - Safety Data Sheet [chemicalbook.com]

- 4. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-Bromo-2,6-dimethylphenol, 99% | Fisher Scientific [fishersci.ca]

- 7. cochise.edu [cochise.edu]

The Core Purpose of Deuteration in 4-Bromo-2,6-dimethylphenol-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals